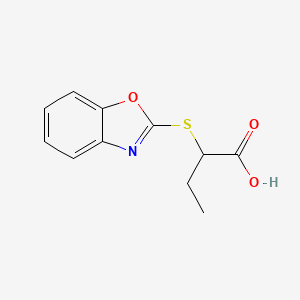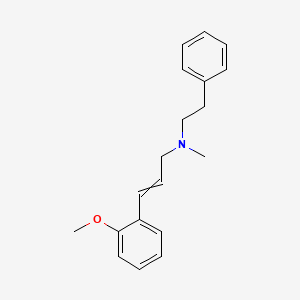
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine
Descripción general
Descripción
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a methyl group attached to a nitrogen atom, and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine typically involves several steps, including the formation of the prop-2-en-1-amine backbone and the introduction of the methoxyphenyl and phenylethyl groups. Common synthetic routes may involve:
Formation of the Prop-2-en-1-amine Backbone: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as the use of a base to deprotonate an amine precursor.
Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxyphenyl halide or a similar reagent to introduce the methoxyphenyl group via nucleophilic substitution.
Introduction of the Phenylethyl Group: This can be accomplished through the reaction of the intermediate compound with a phenylethyl halide or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halides or other electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield oxides or other oxygen-containing derivatives.
Reduction: May produce reduced amine derivatives.
Substitution: Can result in various substituted phenethylamine derivatives.
Aplicaciones Científicas De Investigación
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Such as receptors, enzymes, or other proteins that the compound can bind to or modulate.
Pathways Involved: The compound may influence various biochemical pathways, leading to specific physiological or pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine include other phenethylamines with different substituents on the phenyl ring or variations in the amine group. Examples include:
- 3-(2-hydroxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine
- 3-(2-chlorophenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-20(16-14-17-9-4-3-5-10-17)15-8-12-18-11-6-7-13-19(18)21-2/h3-13H,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAKSDPNSJXBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC=CC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397228 | |
| Record name | 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302910-87-8 | |
| Record name | 3-(2-methoxyphenyl)-N-methyl-N-(2-phenylethyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


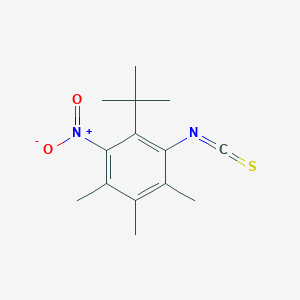
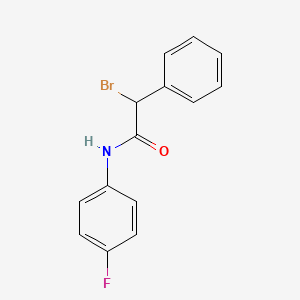
![2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1622343.png)
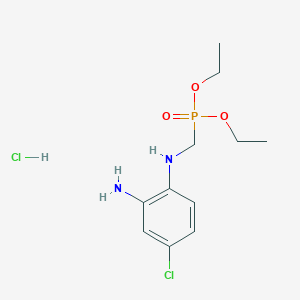
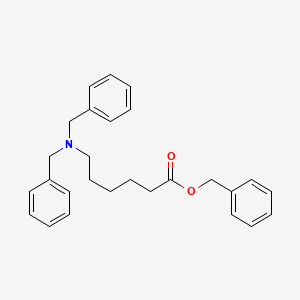
![Ethyl 3-[(2,5-dimethoxyphenyl)thio]propanoate](/img/structure/B1622346.png)
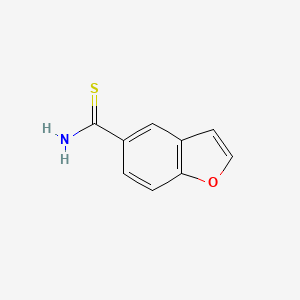
![4-[4-(tert-butyl)phenyl]-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1622351.png)
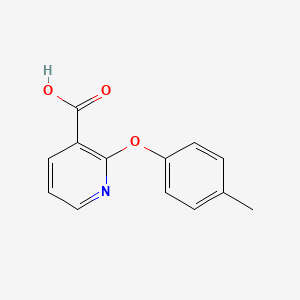
![4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1622356.png)
![5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile](/img/structure/B1622358.png)


